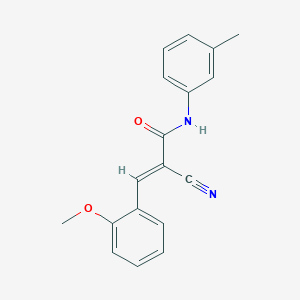
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the acrylamide structure through condensation reactions. Recent advancements have utilized microwave irradiation techniques to enhance yield and reduce reaction times, showcasing a more efficient synthetic pathway for similar compounds in the cyanoacrylate family .
Antiviral Activity
Research has indicated that derivatives of cyanoacrylamides exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects against Tobacco Mosaic Virus (TMV), with reported inhibition rates of up to 85.5% at specific concentrations . This suggests that the compound may possess similar antiviral capabilities.
Cytotoxic Activity
In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, certain cyanoacrylamides have displayed cytotoxic effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC50 values ranging from 2.43 to 14.65 μM . This highlights the potential of this compound as an anticancer agent.
The mechanism by which these compounds exert their biological effects is often linked to their ability to disrupt microtubule assembly, leading to apoptosis in cancer cells. Studies have indicated that certain derivatives can enhance caspase-3 activity, which is critical in the apoptotic pathway, further supporting their role as potential anticancer agents .
Case Studies
| Study | Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| Study 1 | This compound | MDA-MB-231 | 4.98 | Growth inhibition |
| Study 2 | Related Cyanoacrylamide | HepG2 | 14.65 | Cytotoxicity |
| Study 3 | Derivative Compound | TMV | - | 85.5% Inhibition |
Molecular Interactions
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound can bind effectively to sites involved in microtubule dynamics and apoptosis regulation, providing insights into its potential therapeutic applications .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYMQQLFGRTLG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













